N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Description
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a 4-bromophenyl group and a 2-chlorobenzyl substituent.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-5-7-14(8-6-13)21-18(24)16-9-10-17(23)22(16)11-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZNJCAVDLDUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzoyl chloride with 2-chlorobenzylamine to form an intermediate, which is then cyclized with pyrrolidine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as amines or ethers.
Scientific Research Applications
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a 5-oxopyrrolidine-2-carboxamide core with several analogs, differing in substituents that influence pharmacological activity and physicochemical properties:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Properties
- AG-120 (Ivosidenib) : Soluble in DMSO (100 mg/mL) but poorly in water (<1 mg/mL). Orally active, targets cytoplasmic mutant IDH1, reducing 2HG levels and inducing tumor differentiation .
- BJ46796: Contains a 4-fluorophenylmethyl group, enhancing lipophilicity compared to the query compound. No solubility or activity data reported .
Biological Activity
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide, also known by its CAS number 477768-27-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
- Molecular Formula : C18H16BrClN2O2
- Molecular Weight : 407.69 g/mol
- CAS Number : 477768-27-7
The compound features a pyrrolidine core with various substituents, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 5-oxopyrrolidine derivatives, including this compound. The biological activity was assessed using in vitro models, particularly focusing on A549 human lung adenocarcinoma cells.
Research Findings
-
Cytotoxicity Assessment :
- The compound was evaluated for its cytotoxic effects on A549 cells using the MTT assay.
- Results indicated a structure-dependent anticancer activity, with the compound reducing cell viability significantly compared to control treatments.
- Mechanism of Action :
-
Comparison with Standard Treatments :
- The effectiveness of this compound was compared to cisplatin, a standard chemotherapeutic agent. The results suggested that while the compound shows promising anticancer properties, further structural modifications are necessary to enhance selectivity and reduce toxicity towards non-cancerous cells .
| Compound | Viability (%) | Remarks |
|---|---|---|
| This compound | 61 | Enhanced activity |
| Cisplatin | 50 | Standard control |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects against multidrug-resistant pathogens.
Research Findings
-
Pathogen Screening :
- The compound was tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
- Results indicated that the compound exhibited selective antimicrobial activity, making it a candidate for further development against resistant bacterial strains .
- Comparative Efficacy :
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| MRSA | TBD | Effective |
| Pseudomonas aeruginosa | TBD | Effective |
Case Study 1: Anticancer Efficacy in A549 Cells
A study conducted on various 5-oxopyrrolidine derivatives demonstrated that this compound showed significant promise as an anticancer agent when tested against A549 cells. The structure-dependent nature of its activity suggests avenues for further research into optimizing its efficacy through chemical modifications .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. This highlights its potential application in addressing the growing issue of antibiotic resistance in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amide bond formation and pyrrolidine ring functionalization. For analogous pyrrolidine carboxamides, coupling reagents like HATU or EDCI in anhydrous DMF under nitrogen atmosphere are effective for amidation . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and reaction time (12–24 hours at 25–40°C) can enhance yields. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the 4-bromophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm), while the 2-chlorobenzyl moiety exhibits split peaks due to ortho-chloro substitution .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .
- HRMS : Use electrospray ionization (ESI) to validate molecular weight (expected [M+H]+: ~435–440 Da) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility can be assessed in DMSO (stock solutions) followed by dilution in buffers (pH 4–10). Stability studies involve HPLC monitoring of degradation at 25°C, 37°C, and accelerated conditions (50°C) over 72 hours. For related carboxamides, acidic conditions (pH < 3) accelerate hydrolysis, while neutral/basic conditions improve stability .
Advanced Research Questions
Q. What computational approaches (e.g., molecular docking, DFT) are suitable to predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The bromophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the 4-bromophenyl or 2-chlorobenzyl positions?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Br with F or CF3, altering chlorophenyl substitution patterns). Test in vitro bioactivity (e.g., IC50 assays against cancer cell lines) and correlate with steric/electronic parameters (Hammett σ constants, logP) . Statistical tools like PCA or CoMFA can identify critical pharmacophoric features .
Q. What experimental protocols are recommended to assess the compound’s enzyme inhibition mechanism (e.g., reversible vs. irreversible binding)?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition studies (pre-incubate enzyme with compound, monitor residual activity). A linear decrease in activity suggests irreversible binding .
- Dilution Experiments : Dilute inhibitor-enzyme mixtures into excess substrate. Recovery of activity indicates reversible inhibition .
- Mass Spectrometry : Detect covalent adducts (e.g., via intact protein MS) to confirm irreversible modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
